molecular formula C4H10NO3P B126251 2-Pyrrolidinylphosphonic acid CAS No. 73858-59-0

2-Pyrrolidinylphosphonic acid

Cat. No. B126251
CAS RN: 73858-59-0
M. Wt: 151.1 g/mol
InChI Key: BTURSMUPRYMLJE-UHFFFAOYSA-N
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Description

2-Pyrrolidinylphosphonic Acid is an impurity of Alendronic Acid, which is a bone resorption inhibitor used to treat postmenopausal osteoporosis . It has a molecular formula of C4H10NO3P and a molecular weight of 151.10 .


Molecular Structure Analysis

The molecular structure of 2-Pyrrolidinylphosphonic Acid is characterized by a five-membered pyrrolidine ring with a phosphonic acid group attached .


Physical And Chemical Properties Analysis

2-Pyrrolidinylphosphonic Acid is a white to off-white solid. It is soluble in DMSO (sparingly, heated, sonicated), and slightly soluble in water. It has a predicted boiling point of 359.3±52.0°C and a melting point of 275°C (dec.). The predicted density is 1.42±0.1 g/cm3 .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a component of 2-Pyrrolidinylphosphonic acid, is widely utilized in medicinal chemistry due to its versatility and presence in biologically active compounds . It’s particularly valued for its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules, which is crucial in drug design.

Biological Activity Profiling

The structure of 2-Pyrrolidinylphosphonic acid allows for significant interactions with active site amino acids in proteins, which is essential for the inhibition of certain biological processes . This makes it a valuable tool for studying enzyme inhibition and receptor-ligand interactions.

Synthesis of Biologically Active Molecules

Functionalized derivatives of 2-Pyrrolidinylphosphonic acid, such as diethyl (pyrrolidin-2-yl)phosphonate, have been synthesized for potential use in bioactive molecules . These derivatives can play key roles in the stability of various structures, such as collagen.

Future Directions

The pyrrolidine ring, a key feature of 2-Pyrrolidinylphosphonic Acid, is a versatile scaffold in drug discovery. It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, the future directions of 2-Pyrrolidinylphosphonic Acid could involve further exploration of its potential applications in medicinal chemistry and drug development.

properties

IUPAC Name

pyrrolidin-2-ylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTURSMUPRYMLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidinylphosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidinylphosphonic acid
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2-Pyrrolidinylphosphonic acid
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2-Pyrrolidinylphosphonic acid
Reactant of Route 4
2-Pyrrolidinylphosphonic acid
Reactant of Route 5
2-Pyrrolidinylphosphonic acid
Reactant of Route 6
2-Pyrrolidinylphosphonic acid

Q & A

Q1: What is the crystalline structure of 5-oxo-2-pyrrolidinylphosphonic acid?

A1: 5-oxo-2-pyrrolidinylphosphonic acid crystallizes in the orthorhombic system, specifically the Pbc21 space group. [] This information was determined through X-ray diffraction analysis and structure refinement. []

Q2: What is the conformation of the pyrrolidone ring in 5-oxo-2-pyrrolidinylphosphonic acid?

A2: The pyrrolidone ring adopts an intermediate conformation between an envelope and a half-chair conformation. [] This finding suggests some flexibility within the ring structure.

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